molecular formula C21H17N3 B2651629 1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730997-93-0

1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2651629
CAS RN: 730997-93-0
M. Wt: 311.388
InChI Key: HSWPLVLKZXWNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are an important class of compounds with a wide range of applications in medicinal chemistry .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods . One common method involves the reaction of o-phenylenediamine with aldehydes . The efficiency of the reaction can be influenced by the electron-richness or -poorness of the aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can vary greatly depending on the substituents attached to the benzimidazole core . The presence of different functional groups can significantly influence the properties of the compound .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions . The type and extent of reactions can be influenced by the nature of the substituents attached to the benzimidazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary greatly depending on the substituents attached to the benzimidazole core .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective inhibitor of the sigma-1 receptor, a protein that plays a role in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile acts as a competitive antagonist of the sigma-1 receptor, binding to the receptor and preventing its activation by endogenous ligands. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. By inhibiting the sigma-1 receptor, this compound modulates these processes, leading to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and protect against neurodegeneration. This compound has also been shown to modulate various cellular processes, including calcium signaling, neurotransmitter release, and cell survival.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several advantages for lab experiments. It is a highly selective and potent inhibitor of the sigma-1 receptor, making it a valuable tool for studying the role of the receptor in various cellular processes and neurological disorders. This compound has also been optimized for high purity and yield, making it suitable for use in various experimental protocols.
However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some experimental protocols. This compound also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

For the study of 1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include the development of more potent and selective sigma-1 receptor inhibitors and the investigation of its potential therapeutic effects in various neurological disorders.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 3,4-dimethylphenylhydrazine with 2-cyano-3-methyl-1-(2-nitrophenyl)propene in the presence of a base catalyst. The resulting product is then treated with a reducing agent to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary greatly depending on the specific compound . All experimental protocols involving these compounds should be conducted in compliance with the recommendations of the relevant institutional research ethics committee .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-13-8-9-16(10-14(13)2)20-11-15(3)17(12-22)21-23-18-6-4-5-7-19(18)24(20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPLVLKZXWNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.